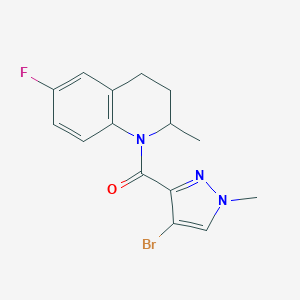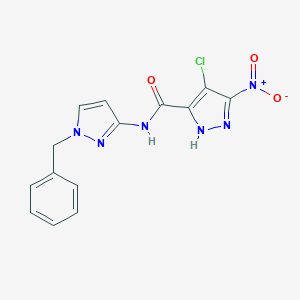
(4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the family of pyrazole derivatives, which are known for their diverse biological activities and therapeutic potential.
Mecanismo De Acción
The exact mechanism of action of (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by interacting with various cellular targets, such as enzymes and receptors. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound has various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Additionally, this compound has been shown to possess antimicrobial activity against various bacterial strains, as well as anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone in lab experiments is its diverse biological activities, which make it a promising compound for drug discovery and development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone. One potential direction is to investigate its potential as an anticancer drug, particularly for the treatment of breast and lung cancers. Another direction is to explore its potential as an antimicrobial agent, particularly for the treatment of drug-resistant bacterial infections. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Métodos De Síntesis
The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has been reported in the literature. The method involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with 6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde in the presence of a suitable base. The resulting product is this compound, which can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
(4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has been investigated for its potential applications in various fields of science. One of the major areas of research is medicinal chemistry, where this compound has been studied for its pharmacological properties. Studies have shown that this compound exhibits anticancer, antimicrobial, and anti-inflammatory activities.
Propiedades
Fórmula molecular |
C15H15BrFN3O |
|---|---|
Peso molecular |
352.2 g/mol |
Nombre IUPAC |
(4-bromo-1-methylpyrazol-3-yl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C15H15BrFN3O/c1-9-3-4-10-7-11(17)5-6-13(10)20(9)15(21)14-12(16)8-19(2)18-14/h5-9H,3-4H2,1-2H3 |
Clave InChI |
CCRCKQQPTNSDJQ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(N1C(=O)C3=NN(C=C3Br)C)C=CC(=C2)F |
SMILES canónico |
CC1CCC2=C(N1C(=O)C3=NN(C=C3Br)C)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279742.png)
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)

![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)

![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
![1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine](/img/structure/B279759.png)


![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)
![4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279765.png)
